Methyl 2-amino-3-methoxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Methyl 2-amino-3-methoxybenzoate involves various chemical reactions and modifications to the core structure. For instance, the synthesis of 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindoles, which share a similar methoxybenzoate structure, was achieved by modifying positions C-4 to C-7 with different moieties and alkylating the indole nitrogen with small alkyl groups . Another related synthesis involved the reaction of 2-aminobenzothiazole with dimethyl but-2-ynedioate, leading to the formation of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate . Additionally, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid was performed starting from 4-amino-2-hydroxybenzoic acid, undergoing methylation, thiocyanation, ethylation, and oxidation steps .
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structure of compounds similar to Methyl 2-amino-3-methoxybenzoate. For example, the structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene was determined, revealing that all atoms of the pyran ring are coplanar, which is a unique feature compared to similar compounds . The molecular structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate was also elucidated, showing a slightly warped ring system with an exocyclic carbonyl group and a methyl ester group .
Chemical Reactions Analysis
The chemical reactivity of methoxybenzoate derivatives can be diverse. For instance, the synthesis of 3-methyl-4-[3-(3-methoxybenzyl)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one involved a reaction between an amino-triazole and a methoxybenzyl-benzaldehyde . In another study, the synthesis of methyl 4-butyrylamino-3-methyl-5-aminobenzoate was achieved through nitration and subsequent reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl methoxybenzoates have been studied both experimentally and computationally. Thermochemical properties such as combustion and vaporization enthalpies were determined for methyl 2- and 4-methoxybenzoates, and their standard molar enthalpies of formation in the gas phase were also calculated . Vibrational spectra and electronic properties, including hyperpolarizability and HOMO-LUMO energies, were analyzed for methyl-2-hydroxy-4-methoxybenzoate, providing insights into the molecular and electronic characteristics of these compounds .
Scientific Research Applications
Synthesis of Complex Chemical Structures
Methyl 2-amino-3-methoxybenzoate serves as a precursor in the synthesis of complex molecules with potential therapeutic applications. For example, it has been utilized in the synthesis of amisulpride intermediates, demonstrating its importance in the pharmaceutical industry (Wang Yu, 2008). Additionally, its derivatives have been investigated for their antimitotic and tubulin inhibition activities, indicating potential use in cancer treatment (R. Romagnoli et al., 2008).
Materials Science and Engineering
In the field of materials science, methyl 2-amino-3-methoxybenzoate derivatives have been explored for their applications in creating advanced materials. For instance, polyaniline doped with substituted benzoic acids, including 2-methoxybenzoic acid, has been studied for its conductive properties, suggesting potential applications in electronics and nanotechnology (C. A. Amarnath & S. Palaniappan, 2005).
Photodynamic Therapy
Research has also extended into photodynamic therapy, where derivatives of methyl 2-amino-3-methoxybenzoate have been synthesized and characterized for their photophysical and photochemical properties. Such compounds show promise as photosensitizers for treating cancer, highlighting the compound's relevance in medical research (M. Pişkin et al., 2020).
Environmental Microbiology
In environmental microbiology, derivatives of methyl 2-amino-3-methoxybenzoate have been involved in studies on microbial metabolism. An example is the investigation of enzymes that mediate methyl transfer from veratrol to corrinoid proteins, shedding light on microbial degradation pathways of aromatic compounds (T. Engelmann, F. Kaufmann, & G. Diekert, 2001).
Computational Chemistry
Furthermore, computational studies have assessed the thermochemical properties of methyl 2- and 4-methoxybenzoates, contributing to a deeper understanding of their structural and energetic characteristics. Such research aids in the prediction of reaction outcomes and material properties (H. Flores et al., 2019).
Safety And Hazards
Future Directions
“Methyl 2-amino-3-methoxybenzoate” has shown promise as a potential antipsychotic drug . Its ability to antagonize positive and cognitive symptoms associated with schizophrenia, along with its apparent absence of preclinical side effects, make it an exciting new antipsychotic drug that deserves clinical testing .
properties
IUPAC Name |
methyl 2-amino-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEZEMGLLFLMDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345167 | |
Record name | Methyl 2-amino-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-methoxybenzoate | |
CAS RN |
5121-34-6 | |
Record name | Methyl 2-amino-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-Amino-3-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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